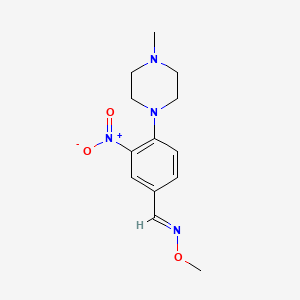

4-(4-methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Role in Synthesis of Heterocyclic Compounds

4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime, as part of the nitrobenzene family, is significant in the synthesis of various heterocyclic compounds. Nguyen, Pasturaud, Ermolenko, and Al‐Mourabit (2015) demonstrated the synthesis of 2-aroylbenzothiazoles, a class of pharmacologically relevant derivatives, by heating o-halonitrobenzenes with acetophenones and elemental sulfur, showcasing the utility of nitrobenzene derivatives in pharmaceutical chemistry (Nguyen et al., 2015).

2. Applications in Organic Synthesis

Research by Nguyen, Ermolenko, and Al‐Mourabit (2013) highlights the use of iron sulfide for catalyzing redox/condensation cascade reactions involving nitrobenzenes, leading to the formation of 2-hetaryl-benzimidazoles and -benzoxazoles. This indicates the potential of nitrobenzene derivatives in facilitating complex organic synthesis processes (Nguyen, Ermolenko & Al‐Mourabit, 2013).

3. Contribution to Antimicrobial Research

Walczak, Gondela, and Suwiński (2004) explored the synthesis of N-aryl derivatives of nitroazoles, including compounds like 4-nitropyrazole, showing antimicrobial activity, particularly against tuberculosis. This research underscores the significance of nitrobenzene derivatives in developing new antimicrobial agents (Walczak, Gondela & Suwiński, 2004).

4. Involvement in Environmental Chemistry

Nitrobenzenes, including this compound, have implications in environmental chemistry, as demonstrated by Zepp, Hoigné, and Bader (1987). Their study on the photooxidation of nitrobenzene in water presents insights into the environmental behavior and potential risks associated with nitrobenzene derivatives (Zepp, Hoigné & Bader, 1987).

5. Utility in Chemical Sensor Development

Liu, Wu, Li, Liu, Li, Wang, Li, Yadav, and Kumar (2016) demonstrated the potential of a Zn(II) metal-organic framework for luminescent sensing, highlighting the ability to detect nitrobenzene. This research points to the use of nitrobenzene derivatives in developing sensitive chemical sensors for various applications (Liu et al., 2016).

Mécanisme D'action

Target of Action

Related compounds with a 4-methylpiperazin-1-yl group have been shown to interact with targets such as candidapepsin-2 in yeast and cathepsin l2 in humans .

Mode of Action

It is likely that the compound interacts with its targets through the 4-methylpiperazin-1-yl group, which is a common structural motif in many bioactive compounds .

Propriétés

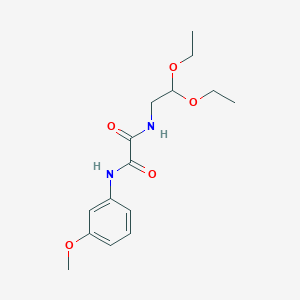

IUPAC Name |

(E)-N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARALIBROBXNDE-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)